Ido-IN-13

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ido-IN-13 is a potent indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor with an EC50 of 17 nM . It is extracted from patent WO2019040102A1, example 43 .

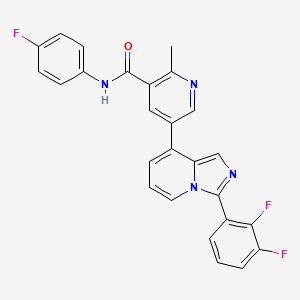

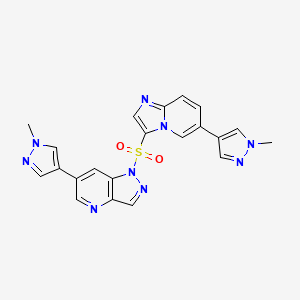

Molecular Structure Analysis

The molecular formula of Ido-IN-13 is C26H17F3N4O . The molecular weight is 458.43 . The exact molecular structure is not provided in the available resources.

Physical And Chemical Properties Analysis

Ido-IN-13 has a molecular weight of 458.43 and a molecular formula of C26H17F3N4O . The stability and solubility of Ido-IN-13 are not explicitly mentioned, but it is recommended that stock solutions, once prepared, are stored aliquoted in tightly sealed vials and used within 1 month .

科学研究应用

Oncology Immunotherapy

Indoleamine 2,3-dioxygenase 1 (IDO-1), which Ido-IN-13 inhibits, is considered a promising target for oncology immunotherapy . The development of small molecule agents capable of reversing tumor immune escape to restore the body’s immune system is of great interest .

Liver Injuries

IDO has extended its role to the field of liver injuries . The dysregulation and potentials of IDO in the emerging field of liver injuries have been summarized, and current challenges for IDO targets have been discussed .

Transplantation Biology

Promotion of IDO1 biosynthesis and activity might have significant implications for immune suppression of tissue rejection in transplantation biology . This extends far beyond the application of IDO as a possible diagnostic tool for the detection of acute allograft rejection .

Chronic Viral Infections

IDO is associated with the imbalance of immune homeostasis in numerous diseases including chronic viral infections . It causes immune suppression and induction of T cell anergy .

Allergies

IDO plays a role in the immune response to allergies . It is associated with the imbalance of immune homeostasis in allergies .

Autoimmune Diseases

IDO is associated with the imbalance of immune homeostasis in autoimmune diseases . It causes immune suppression and induction of T cell anergy .

作用机制

Target of Action

Ido-IN-13 primarily targets the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) . IDO1 is a rate-limiting enzyme that metabolizes the essential amino acid, tryptophan, into downstream kynurenines . This enzyme plays a pivotal role in cancer immune escape .

Mode of Action

Ido-IN-13, as an inhibitor, interacts with IDO1, preventing it from metabolizing tryptophan into kynurenines . This interaction disrupts the normal function of IDO1, leading to changes in the immune response within the tumor microenvironment .

Biochemical Pathways

The primary biochemical pathway affected by Ido-IN-13 is the kynurenine pathway . By inhibiting IDO1, Ido-IN-13 prevents the conversion of tryptophan into kynurenine and its downstream metabolites . This disruption can lead to a reduction in immunosuppression, which is often associated with the progression of various cancers .

Result of Action

The inhibition of IDO1 by Ido-IN-13 can lead to significant molecular and cellular effects. Most notably, it can disrupt the immunosuppressive environment often found in tumors . By preventing the depletion of tryptophan and the accumulation of kynurenine, Ido-IN-13 can help to restore the immune system’s ability to recognize and eliminate tumor cells .

Action Environment

The action of Ido-IN-13 can be influenced by various environmental factors within the body. For instance, the presence of certain cytokines and other signaling molecules can upregulate the production of IDO1 Therefore, the efficacy and stability of Ido-IN-13 could potentially be affected by these factors

属性

IUPAC Name |

5-[3-(2,3-difluorophenyl)imidazo[1,5-a]pyridin-8-yl]-N-(4-fluorophenyl)-2-methylpyridine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H17F3N4O/c1-15-21(26(34)32-18-9-7-17(27)8-10-18)12-16(13-30-15)19-5-3-11-33-23(19)14-31-25(33)20-4-2-6-22(28)24(20)29/h2-14H,1H3,(H,32,34) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBXPCHYYQRPOOA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=N1)C2=CC=CN3C2=CN=C3C4=C(C(=CC=C4)F)F)C(=O)NC5=CC=C(C=C5)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H17F3N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ido-IN-13 | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,4-dihydroindeno[1,2-c]pyrazol-3-amine](/img/structure/B607671.png)

![(1R,2R)-2-[7-[[5-chloro-3-(trifluoromethyl)pyrazol-1-yl]methyl]-5-oxo-2-(trifluoromethyl)-[1,3]thiazolo[3,2-a]pyrimidin-3-yl]cyclopropane-1-carbonitrile](/img/structure/B607673.png)